N-[1-(4-chlorophenyl)ethyl]cyclopropanamine
Description
N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a 4-chlorophenyl-substituted ethyl group.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14ClN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
UEEBYZBIAVGRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 4-chloroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-chloroacetophenone and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(4-chlorophenyl)ethyl]cyclopropanone, while reduction can produce N-[1-(4-chlorophenyl)ethyl]cyclopropylamine.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-[1-(4-Chlorophenyl)ethyl]cyclopropanamine and its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural Comparison
Physicochemical Properties
- Solubility: The cyclopropane ring and hydrophobic chloro group likely reduce aqueous solubility. For example, N-(2-(4-nitrophenoxy)ethyl)cyclopropanamine has a solubility of 0.6 g/L at 25°C , suggesting even lower solubility for the target compound due to increased lipophilicity from the 4-chlorophenyl group.
- Molecular Weight : Analogous compounds like N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine (MW: 213.68) indicate the target compound’s MW would be ~210–220 g/mol.
- Stability : Cyclopropane rings are strain-prone but can enhance metabolic stability compared to linear alkanes .
Biological Activity
N-[1-(4-chlorophenyl)ethyl]cyclopropanamine is a cyclopropanamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to an ethyl group and a 4-chlorophenyl moiety. This unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 221.70 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within biological systems. This interaction can lead to modulation of various physiological processes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in inflammatory responses or microbial metabolism, contributing to its therapeutic effects .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The compound was particularly effective against Staphylococcus aureus and Streptococcus pneumoniae.
Study 2: Anti-inflammatory Activity
In vitro assays revealed that this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 10 µM. This suggests its potential application in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[1-(2-bromophenyl)ethyl]cyclopropanamine | Moderate antimicrobial activity | Bromine substitution affects potency |
| N-[1-(3-bromophenyl)ethyl]cyclopropanamine | Lower anti-inflammatory effects | Different halogen position |
| N-[1-(4-fluorophenyl)ethyl]cyclopropanamine | High receptor affinity | Fluorine enhances binding |
This table illustrates how variations in substituents can lead to differing biological activities, highlighting the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
